molecular formula C14H14O4 B7776800 4-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B7776800
M. Wt: 246.26 g/mol
InChI Key: BGIMCPRKSFDNJB-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromones

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of 4-hydroxy-3-methoxybenzaldehyde with malonic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

  • Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

  • 3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

  • 1-Methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential for drug development and industrial use continues to drive research and innovation.

Properties

IUPAC Name

4-hydroxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-11-7-6-9-8-4-2-3-5-10(8)14(16)18-13(9)12(11)15/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIMCPRKSFDNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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